N-苯甲酰美洛奎宁叔丁酯

描述

The compound "N-Benzoylmeroquinene tert-Butyl Ester" is not directly mentioned in the provided papers. However, the papers do discuss various related chemical reactions and syntheses involving tert-butyl groups and esterification processes, which can be relevant to understanding the synthesis and properties of similar compounds. For instance, tert-butyl esters are a common protecting group in organic synthesis due to their steric bulk and ease of removal under acidic conditions .

Synthesis Analysis

The synthesis of tert-butyl esters can be achieved through the reaction of carboxylic acids with diazoalkanes, as described in the first paper. This method involves the in situ generation of diazoalkanes by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene, leading to efficient esterification . Additionally, tert-butyl esters of N-protected amino acids can be synthesized using tert-butyl bromide in the presence of benzyltriethylammonium chloride and potassium carbonate .

Molecular Structure Analysis

The molecular structure of tert-butyl esters is characterized by the presence of the tert-butyl group, which is known for its steric bulk. This bulkiness can influence the reactivity and selectivity of the ester in subsequent chemical reactions. For example, the tert-butyl group can direct the outcome of nucleophilic additions by providing steric hindrance .

Chemical Reactions Analysis

Tert-butyl groups are involved in various chemical reactions. For instance, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . In another study, tert-butyl esters were involved in diastereoselective Michael additions, demonstrating the influence of the tert-butyl group on the selectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by the tert-butyl group. This group is known for its resistance to oxidation and its ability to increase the hydrophobicity of a molecule. The steric bulk of the tert-butyl group can also affect the boiling point, solubility, and crystallinity of the ester . The presence of the tert-butyl group can also impact the acidity of adjacent protons, potentially affecting the compound's reactivity in acid-base reactions .

科学研究应用

氨基酸的合成:固体负载的甘氨酰亚胺叔丁酯用于 α-氨基酸的合成。该过程涉及相转移催化烷基化,然后是酸性水解和苯甲酰化,得到 N-苯甲酰-α-氨基酸叔丁酯 (Park et al., 2005)。

受阻烯烃的氧化:一项研究报道了钯催化的受阻烯烃氧化形成线性烯丙基酯。该方法使用叔丁基苯甲酰过氧化物作为氧化剂,适用于复杂分子的合成和衍生 (Litman, Sharma, & Hartwig, 2017)。

N-保护氨基酸的酯化:开发了一种简便的合成方法用于 N-苄氧羰基-氨基酸-叔丁酯衍生物。该方法使用叔丁基溴,有利于合成各种氨基 Z-酸-叔丁酯 (Chevallet, Garrouste, Malawska, & Martínez, 1993)。

抗叶酸合成:使用叔丁基作为羧基保护基团,实现了 N10-炔丙基-5,8-二脱氮叶酸的低聚(γ-谷氨酰)共轭物的合成。该方法对于将抗叶酸盐作为其三氟乙酸盐开发至关重要 (Pawełczak et al., 1989)。

转化为酰氯:使用 SOCl2 将叔丁酯成功转化为酰氯。该反应在其他酯存在的情况下提供了一种选择性转化方法 (Greenberg & Sammakia, 2017)。

流动微反应器合成:使用流动微反应器系统开发了一种叔丁酯的直接且可持续的合成方法。与间歇式方法相比,该方法更有效且更可持续 (Degennaro et al., 2016)。

烯烃的烷氧羰基化:设计了一种基于 1,2-双((叔丁基(吡啶-2-基)膦基)甲基)苯的新型钯催化剂,用于烯烃的烷氧羰基化。该催化剂体系对于从广泛的烯烃(包括天然产物和药物)生产酯非常有效且通用 (Dong et al., 2017)。

安全和危害

属性

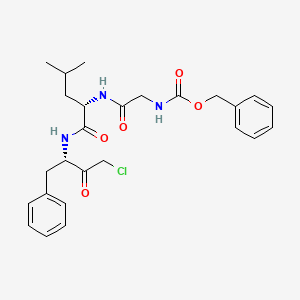

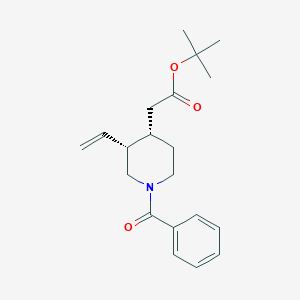

IUPAC Name |

tert-butyl 2-[(3R,4S)-1-benzoyl-3-ethenylpiperidin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFYOJAKMXFONP-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCN(C[C@@H]1C=C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473291 | |

| Record name | N-Benzoylmeroquinene tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoylmeroquinene tert-Butyl Ester | |

CAS RN |

52346-13-1 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-1-benzoyl-3-ethenyl-4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52346-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylmeroquinene tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。